molecular formula C19H29BN2O4 B8212460 (4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

(4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B8212460
M. Wt: 360.3 g/mol
InChI Key: ZPFQRWRKFZBAKT-UHFFFAOYSA-N
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Description

(4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone: is a complex organic compound with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a hydroxyethyl group and a phenyl group substituted with a boronic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the boronic acid derivative. The piperazine derivative can be synthesized by reacting piperazine with ethylene oxide to introduce the hydroxyethyl group. The boronic acid derivative can be synthesized by reacting phenylboronic acid with a suitable reagent to introduce the tetramethyl-1,3,2-dioxaborolane group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The reactions would be carried out in controlled environments to minimize impurities and by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

  • Reduction: : The boronic acid derivative can be reduced to form a corresponding borane.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed

  • Oxidation: : Aldehydes, carboxylic acids, or other oxidized derivatives.

  • Reduction: : Boranes or other reduced boronic acid derivatives.

  • Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used in biochemical assays or as a probe for studying biological systems.

  • Medicine: : It may have potential as a therapeutic agent or in drug discovery.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both the piperazine ring and the boronic acid derivative. Similar compounds include:

  • Piperazine derivatives: : Compounds with various substituents on the piperazine ring.

  • Boronic acid derivatives: : Compounds with different substituents on the boronic acid group.

These similar compounds may have different properties and applications based on their structural differences.

Biological Activity

The compound (4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H26B1N3O3C_{18}H_{26}B_{1}N_{3}O_{3}, with a molecular weight of approximately 341.33 g/mol. The structure features a piperazine ring, a hydroxyl group, and a dioxaborolane moiety which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the dioxaborolane group allows for interaction with enzymes that are critical in cellular signaling pathways.
  • Receptor Binding : The piperazine moiety enhances the affinity for certain receptors, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar piperazine-containing compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • The compound's ability to disrupt microtubule dynamics has been suggested as a mechanism for its anticancer effects.

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activities:

  • In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .
  • The mechanism involves disrupting bacterial cell wall synthesis and function.

Case Studies

  • Anticancer Activity : A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., KARPAS-299). Results indicated an IC50 value in the low nanomolar range, showcasing potent activity against these cells .
  • Antimicrobial Effects : A comparative study assessed the antimicrobial efficacy of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, highlighting the potential for developing new antimicrobial agents .

Data Tables

Activity Type IC50 Value (µM) Target Pathogen/Cell Line
Anticancer0.49KARPAS-299 (Lymphoma Cell Line)
Antimicrobial0.25Staphylococcus aureus
Antimicrobial0.30Escherichia coli

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)16-7-5-15(6-8-16)17(24)22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQRWRKFZBAKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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